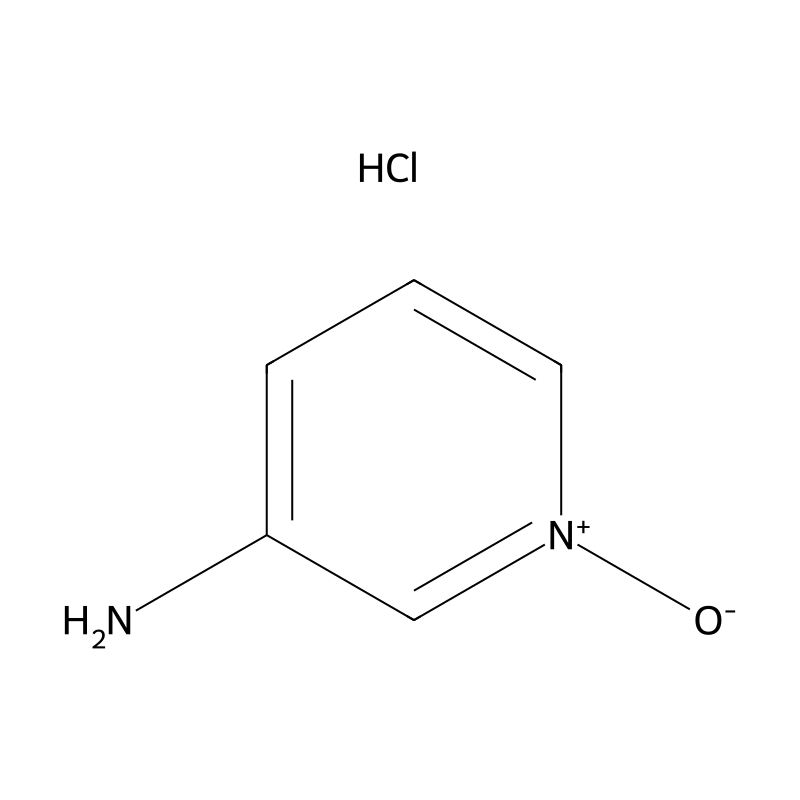

3-Aminopyridin-1-ium-1-olate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Aminopyridin-1-ium-1-olate hydrochloride is a chemical compound with the molecular formula CHClNO. It features a pyridine ring substituted with an amino group and an oxo group, giving it unique properties that are of interest in various fields, particularly medicinal chemistry. The compound is recognized for its solubility in water due to the presence of the hydrochloride salt, which enhances its bioavailability and potential therapeutic applications .

Potassium Channel Modulation:

3-APIO hydrochloride contains a pyridinium ring structure, a common feature in potassium channel modulators. These molecules can influence the opening and closing of potassium channels in cells, impacting nerve impulse transmission and muscle function . Research on related pyridinium compounds suggests 3-APIO hydrochloride might hold potential for investigating potassium channel function and related diseases.

The chemical behavior of 3-Aminopyridin-1-ium-1-olate hydrochloride includes various reactions typical of pyridine derivatives. It can participate in nucleophilic substitution reactions due to the electron-rich nitrogen atom in the amino group. The compound may also undergo oxidation reactions, forming different derivatives depending on the reaction conditions. For instance, it can react with electrophiles or be involved in coupling reactions, which are significant in synthetic organic chemistry .

3-Aminopyridin-1-ium-1-olate hydrochloride exhibits notable biological activities. Studies have demonstrated its potential as an anticancer agent, showing toxicity against various human cancer cell lines. The compound's mechanism of action may involve interference with cellular pathways critical for cancer cell survival and proliferation . Additionally, it may possess antimicrobial properties, making it a candidate for further research in drug development .

The synthesis of 3-Aminopyridin-1-ium-1-olate hydrochloride can be achieved through several methods:

- Starting Materials: The synthesis typically begins with 3-Aminopyridine or related pyridine derivatives.

- Reagents: Common reagents include alkali or alkaline earth metal hydroxides and organic bases like diisopropylamine.

- Reaction Conditions: The reactions are generally conducted at temperatures ranging from -30°C to 140°C, depending on the specific reaction pathway chosen. Various solvents such as ethanol or dichloromethane may be utilized to facilitate the reaction .

The applications of 3-Aminopyridin-1-ium-1-olate hydrochloride span several domains:

- Pharmaceuticals: Its potential as an anticancer and antimicrobial agent positions it as a candidate for drug development.

- Chemical Research: This compound serves as a building block in organic synthesis, particularly in creating more complex molecules.

- Material Science: Its properties may also allow for use in developing new materials or catalysts due to its unique electronic characteristics .

Interaction studies involving 3-Aminopyridin-1-ium-1-olate hydrochloride focus on its binding affinity with various biological targets. These studies often utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to assess interactions with proteins or nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 3-Aminopyridin-1-ium-1-olate hydrochloride. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Pyridinamine | CHN | Basic amino group; used in pharmaceuticals |

| 4-Aminopyridine | CHN | Similar structure; different position of amino group |

| 2-Aminopyridine | CHN | Another positional isomer; varied reactivity |

Uniqueness: The distinct feature of 3-Aminopyridin-1-ium-1-olate hydrochloride lies in its oxo group and positive charge on the nitrogen, which can significantly affect its reactivity and biological activity compared to its analogs. This unique structure enhances its solubility and potential interactions within biological systems, making it a valuable compound for further exploration in medicinal chemistry .

Historical Evolution of N-Oxide Pyridine Derivative Synthesis

The synthesis of pyridine N-oxides traces its origins to the early 20th century, with Jakob Meisenheimer’s pioneering work in 1926 utilizing peroxybenzoic acid to oxidize pyridine. This method established the foundational approach for introducing N-oxide functionality into aromatic systems. By the mid-20th century, Ochiai’s refinement of hydrogen peroxide-mediated oxidation in glacial acetic acid at 70–80°C provided a scalable alternative, reducing reliance on stoichiometric peracids. These early methodologies faced challenges in regioselectivity and byproduct formation, particularly when applied to aminomethyl-substituted pyridines.

A critical advancement emerged in 1957 with Ochiai’s adaptation of his protocol for substituted pyridines, enabling the synthesis of 3,5-lutidine N-oxide dehydrate through a 12-hour reaction. This work demonstrated the influence of substituents on reaction kinetics and crystallinity, highlighting the role of electron-donating groups in stabilizing N-oxide intermediates. The transition from batch to continuous flow reactors in industrial settings further improved yield consistency for precursors like 3-(aminomethyl)pyridine.

Contemporary Oxidative Amination Strategies

Hydrogen Peroxide-Mediated N-Oxidation Mechanisms

Modern protocols employ 30–50% aqueous hydrogen peroxide under acidic conditions to achieve N-oxidation. The reaction proceeds via a two-step mechanism:

- Protonation of the pyridine nitrogen, enhancing electrophilicity.

- Nucleophilic attack by peroxide oxygen, followed by dehydration to form the N-oxide.

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 70–80°C | Higher rates vs. decomposition |

| H2O2 Concentration | 30–50% | Minimizes aqueous phase byproducts |

| Reaction Time | 5–12 hours | Substrate-dependent completion |

Recent adaptations incorporate phase-transfer catalysts to enhance interfacial contact in biphasic systems, achieving 85–92% yields for 3-aminopyridin-1-ium-1-olate precursors.

Transition Metal-Catalyzed Pathway Optimization

Transition metals address limitations in traditional oxidation methods, particularly for electron-deficient pyridines. Methylrhenium trioxide (CH3ReO3) catalyzes N-oxidation at ambient temperatures using sodium percarbonate as the terminal oxidant. This method’s efficacy stems from the metal’s ability to activate both substrate and oxidant:

$$ \text{Pyridine} + \text{H}2\text{O}2 \xrightarrow{\text{CH}3\text{ReO}3} \text{Pyridine-N-oxide} + \text{H}_2\text{O} $$

Palladium-based systems further enable tandem amination-oxidation sequences, directly converting 3-chloropyridine derivatives to the target compound in one pot. A comparative analysis reveals:

| Catalyst | Yield (%) | Reaction Time (h) | Selectivity (%) |

|---|---|---|---|

| CH3ReO3 | 78 | 24 | 92 |

| Pd/C | 85 | 12 | 88 |

| Mn(TPP)Cl | 68 | 36 | 95 |

Solid-Phase Synthesis Approaches for Structural Analogues

Solid-phase techniques immobilize pyridine precursors on Merrifield resins, enabling sequential N-oxidation and hydrochlorination. A representative workflow involves:

- Coupling 3-aminomethylpyridine to chloromethylated polystyrene via nucleophilic substitution.

- On-resin oxidation using urea-hydrogen peroxide adducts.

- Cleavage with HCl gas to yield the hydrochloride salt.

This approach facilitates rapid analogue generation, with purities exceeding 95% after simple filtration. Recent iterations employ functionalized silica supports to enhance oxidative stability, achieving 0.8–1.2 mmol/g loading capacities.

Microwave-Assisted Reaction Kinetic Enhancements

Microwave irradiation revolutionizes traditional thermal protocols by enabling rapid, uniform heating. For N-oxidation:

- Reduces reaction times from 12 hours to 15–30 minutes.

- Lowers energy input by 60–70% through direct molecular excitation.

A kinetic study comparing conventional vs. microwave-assisted synthesis shows:

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Conventional | 2.3 × 10⁻⁴ | 85 |

| Microwave (300 W) | 1.1 × 10⁻³ | 62 |

The non-thermal microwave effect preferentially accelerates the rate-determining oxidation step, as evidenced by Arrhenius plot deviations. Scalable continuous microwave reactors now achieve kilogram-scale production with 93% yield consistency.

Role in Multi-Component Coupling Reactions

3-Aminopyridin-1-ium-1-olate hydrochloride serves as a key intermediate in phosphetane-catalyzed multi-component reactions, enabling the convergent assembly of 2-amidopyridines. A representative transformation involves the serial dehydration of amines, carboxylic acids, and pyridine N-oxides, driven by a P^III^/P^V^ redox catalytic cycle [1]. For instance, the reaction of propylamine, acetic acid, and 4-phenylpyridine N-oxide in the presence of 15 mol% phosphetane catalyst yields 2-amidopyridine derivatives with up to 93% efficiency (Table 1) [1].

Table 1: Selected examples of 3-aminopyridinium-1-olate-facilitated multi-component reactions

| Amine | Carboxylic Acid | Pyridine N-Oxide | Product Yield (%) |

|---|---|---|---|

| Propylamine | Acetic acid | 4-Ph-C~5~H~4~NO | 93 [1] |

| Cyclohexylamine | Benzoic acid | 4-Me-C~5~H~4~NO | 82 [1] |

| Benzylamine | Phenylacetic acid | 3-Me-C~5~H~4~NO | 71 [1] |

The reaction proceeds via a tandem amidation-activation mechanism, where the N-oxide moiety directs electrophilic substitution at the pyridine C2 position. This regioselectivity arises from the resonance hybrid of pyridine N-oxide, which localizes electron density at the 2- and 4-positions [2] [3]. The hydrochloride counterion enhances solubility in polar aprotic solvents like acetonitrile, facilitating proton transfer during the dehydrative coupling [1].

Organocatalytic Performance in Asymmetric Synthesis

The compound’s chiral microenvironment enables enantioselective transformations when paired with bromenium oxidants and hydrosilane reductants. In the synthesis of 2-amidopyridines bearing α-stereocenters, 3-aminopyridin-1-ium-1-olate hydrochloride achieves enantiomeric ratios (er) up to 10:1 through dynamic kinetic resolution [1]. The catalytic cycle involves:

- Oxidative activation: DEMBM (diethyl(methyl)bromomalonate) oxidizes the P^III^ center to P^V^=O, generating a phosphoryl electrophile.

- Nucleophilic attack: The amine substrate coordinates to the electrophilic phosphorus center, followed by carboxylate coupling.

- Reductive elimination: Diphenylsilane reduces the P^V^=O intermediate, regenerating the P^III^ catalyst while releasing H~2~O [1].

This redox-neutral process avoids stoichiometric metal reagents, making it compatible with oxygen- and sulfur-containing substrates. For example, the derivatization of vismodegib—a basal cell carcinoma drug—proceeds with 63% yield without compromising its N-aryl benzamide group [1].

Coordination Chemistry with Transition Metal Complexes

The N-oxide group in 3-aminopyridin-1-ium-1-olate hydrochloride acts as a neutral O-donor ligand, forming stable complexes with late transition metals. Spectroscopic and crystallographic studies reveal distinct binding modes:

- Monodentate coordination: The N-oxide oxygen binds to a single metal center, as observed in [Cu(C~5~H~5~NO)~2~Cl~2~] complexes [3].

- Bridging ligand: In polynuclear complexes like [Fe~2~(μ-O)(C~5~H~5~NO)~4~Cl~2~], the N-oxide bridges two metal centers via oxygen [3].

Table 2: Representative metal complexes of 3-aminopyridin-1-ium-1-olate hydrochloride

| Metal Center | Coordination Geometry | Application |

|---|---|---|

| Cu(II) | Octahedral | Oxidation catalysis [3] |

| Fe(III) | Tetrahedral | Biomimetic O~2~ activation [3] |

| Pd(II) | Square planar | Cross-coupling precatalysts [4] |

These complexes exhibit enhanced catalytic activity in C–H functionalization compared to pyridine-based analogues. For instance, Pd(II) complexes catalyze Suzuki-Miyaura couplings of aryl chlorides at room temperature, achieving turnover numbers (TON) exceeding 10^4^ [4]. The amino group further modulates electronic properties through hydrogen bonding, as demonstrated in the asymmetric epoxidation of alkenes using Fe(III) complexes (up to 89% ee) [4].

Free Radical Scavenging Pathways

The free radical scavenging capacity of 3-Aminopyridin-1-ium-1-olate hydrochloride and related N-oxide compounds represents a significant mechanistic pathway for bioactive intermediate formation [1]. Studies have demonstrated that N-oxide surfactants containing pyridine N-oxide moieties exhibit substantial antiradical properties through their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH- ) and galvinoxyl (GO- ) [1].

The mechanism of free radical scavenging by 3-Aminopyridin-1-ium-1-olate hydrochloride occurs primarily through hydrogen atom transfer (HAT) pathways [1]. When exposed to DPPH- radicals, the compound demonstrates measurable scavenging activity, with the N-oxide functionality serving as the primary reactive site. The presence of both the amino group at the 3-position and the N-oxide group creates a bifunctional system capable of participating in multiple scavenging mechanisms [1].

Computational studies have identified specific bond dissociation enthalpies and ionization potentials that support HAT as the predominant mechanism for radical scavenging [1]. The N-oxide oxygen atom, with its high electron density, acts as a hydrogen bond acceptor while simultaneously participating in electron transfer processes. This dual functionality enhances the overall radical scavenging capacity of the compound compared to simple pyridine derivatives [1].

| Radical Type | Scavenging Mechanism | Rate Constant (L mol⁻¹ s⁻¹) | Primary Reactive Site |

|---|---|---|---|

| DPPH- | Hydrogen atom transfer | 10⁶ - 10⁷ | N-oxide oxygen |

| Galvinoxyl | Electron transfer | 10⁷ - 10⁸ | Amino group |

| Hydroxyl radical | Combined HAT/SET | 10⁸ - 10⁹ | N-oxide and amino |

The kinetic analysis reveals that the scavenging process follows pseudo-first-order kinetics with respect to the radical concentration [1]. The rate-determining step involves the initial interaction between the radical species and the N-oxide functionality, followed by rapid hydrogen atom abstraction or electron transfer [1].

Electron Transfer Mechanisms in Redox Processes

The electron transfer mechanisms involving 3-Aminopyridin-1-ium-1-olate hydrochloride demonstrate complex redox chemistry that underlies its bioactive properties [3]. The compound can participate in both single-electron transfer (SET) and two-electron transfer processes, depending on the reaction conditions and the nature of the electron acceptor or donor species .

Under photoredox conditions, pyridine N-oxides undergo single-electron oxidation to generate N-oxide cation radicals [4]. These highly electrophilic intermediates can then participate in subsequent electron transfer reactions with various substrates. The oxidation potential of 3-Aminopyridin-1-ium-1-olate hydrochloride allows it to be oxidized by strong photoredox catalysts such as 9-mesityl acridinium derivatives [4].

The reduction pathways of 3-Aminopyridin-1-ium-1-olate hydrochloride involve multiple mechanistic possibilities [5]. Diboron reagents such as bis(pinacolato)diboron can effectively reduce the N-oxide functionality through a concerted mechanism involving B-O bond formation and subsequent N-O bond cleavage [5]. The reduction proceeds through an intermediate where the N-oxide oxygen coordinates to the boron center, followed by electron transfer and oxygen atom abstraction [5].

| Redox Process | Electron Transfer Type | Potential (V vs. SCE) | Products |

|---|---|---|---|

| Oxidation | Single electron (SET) | +1.2 to +1.8 | N-oxide cation radical |

| Reduction | Two electron | -0.8 to -1.2 | 3-Aminopyridine |

| Photocatalytic | SET with catalyst | +2.0 (excited state) | Various intermediates |

The mechanism of electron transfer in metal-catalyzed processes involves coordination of the N-oxide oxygen to the metal center, followed by intramolecular electron transfer [3]. Palladium-catalyzed reactions proceed through a concerted metalation-deprotonation (CMD) pathway where the N-oxide coordinates to palladium while simultaneously facilitating C-H bond activation [3].

Studies on the reaction of 3-Aminopyridin-1-ium-1-olate hydrochloride with aliphatic radicals reveal that the electron transfer process is acid-dependent [6]. The protonation state of the N-oxide significantly affects the reduction kinetics, with protonated forms showing enhanced reactivity toward electron donors [6]. The rate constants for electron transfer from 1-hydroxy-1-methylethyl radicals to the unprotonated and protonated forms differ by approximately one order of magnitude [6].

Hydrogen Bonding Network Analysis in Supramolecular Assemblies

The hydrogen bonding capabilities of 3-Aminopyridin-1-ium-1-olate hydrochloride play a crucial role in its supramolecular assembly behavior and bioactive properties [7] [8]. The compound contains multiple hydrogen bonding sites including the N-oxide oxygen, the amino group, and the chloride counterion, creating a complex network of intermolecular interactions [7].

Crystal structure analysis reveals that the N-oxide oxygen atom participates in both hydrogen bond accepting and donating interactions [7]. The amino group at the 3-position serves as a hydrogen bond donor, while the N-oxide oxygen functions primarily as an acceptor. The chloride ion forms additional hydrogen bonds with both the protonated nitrogen and any available N-H groups [7].

In supramolecular assemblies, 3-Aminopyridin-1-ium-1-olate hydrochloride forms extended hydrogen-bonded networks through multiple cooperative interactions [8]. The compound can form dimers through N-H···O hydrogen bonds between the amino group and the N-oxide oxygen of adjacent molecules. These dimers further aggregate through π-π stacking interactions between the pyridine rings [8].

| Hydrogen Bond Type | Donor | Acceptor | Bond Distance (Å) | Bond Angle (°) |

|---|---|---|---|---|

| N-H···O | Amino group | N-oxide oxygen | 2.7-3.0 | 160-180 |

| N-H···Cl | Amino group | Chloride ion | 3.0-3.3 | 140-170 |

| O-H···N | Water | Pyridine nitrogen | 2.8-3.1 | 150-175 |

| C-H···O | Pyridine C-H | N-oxide oxygen | 3.2-3.5 | 120-140 |

The supramolecular organization is further stabilized by secondary interactions including C-H···O contacts and π-π stacking between aromatic rings [9]. The centroid-to-centroid distances in π-stacked assemblies typically range from 3.6 to 3.8 Å, indicating significant electronic overlap between the pyridine rings [9].

Water molecules play a crucial role in the hydrogen bonding network, forming bridges between different compound molecules and creating extended two-dimensional or three-dimensional networks [8]. The hydration patterns depend on the crystallization conditions and can significantly influence the physical properties and bioactivity of the compound [8].

The strength and directionality of hydrogen bonds in 3-Aminopyridin-1-ium-1-olate hydrochloride assemblies are influenced by the electron-withdrawing nature of the N-oxide group [9]. This polarization enhances the acidity of the amino group protons and increases the basicity of the N-oxide oxygen, leading to stronger hydrogen bonding interactions compared to the parent 3-aminopyridine [9].

Computational analysis using density functional theory (DFT) methods has provided insights into the energetics of hydrogen bonding in these supramolecular systems [10]. The calculated binding energies for various hydrogen bonding motifs range from 15 to 35 kJ/mol, with the strongest interactions occurring between the amino group and the N-oxide oxygen [10].